REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH:7]([NH:9][CH2:10][C:11]([CH3:17])([CH3:16])[CH2:12][NH:13][CH:14]=O)=O>CCOCC>[CH3:7][NH:9][CH2:10][C:11]([CH3:17])([CH3:16])[CH2:12][NH:13][CH3:14] |f:0.1.2.3.4.5|
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Name
|
|
Quantity
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9.88 g
|
Type
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reactant
|
Smiles
|
C(=O)NCC(CNC=O)(C)C
|
Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
After the addition
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Type
|
CUSTOM
|
Details
|
hydrolyzed with ether and water, the white solid removed by filtration through Celite
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Type
|
DRY_WITH_MATERIAL
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Details
|
the filtrate dried over anhydrous Na2SO4
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Type
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CUSTOM
|
Details
|
After removal of the solvent
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Type
|
CUSTOM
|
Details
|
the product was obtained as a colorless oil
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |